molecular formula C8H17Cl B13186309 1-Chloro-3-ethyl-2-methylpentane

1-Chloro-3-ethyl-2-methylpentane

Cat. No.: B13186309
M. Wt: 148.67 g/mol
InChI Key: VGZYGJPDGWJQRB-UHFFFAOYSA-N
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Description

1-Chloro-3-ethyl-2-methylpentane is an organic compound belonging to the class of alkyl halides It is a branched alkane with a chlorine atom attached to the first carbon, an ethyl group attached to the third carbon, and a methyl group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethyl-2-methylpentane can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination processes, where the reaction conditions are optimized for maximum yield and purity. This includes controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-ethyl-2-methylpentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., acetone) are commonly used.

    Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol are typical reagents.

Major Products:

Scientific Research Applications

1-Chloro-3-ethyl-2-methylpentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethyl-2-methylpentane in chemical reactions primarily involves the formation and stabilization of carbocations or carbanions, depending on the reaction conditions. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, while in elimination reactions, the chlorine atom and a hydrogen atom are removed to form a double bond .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-3-ethyl-2-methylpentane is unique due to its specific branching and the position of the chlorine atom, which influences its reactivity and the types of reactions it undergoes. This makes it a valuable compound for studying the effects of molecular structure on chemical behavior.

Properties

Molecular Formula

C8H17Cl

Molecular Weight

148.67 g/mol

IUPAC Name

1-chloro-3-ethyl-2-methylpentane

InChI

InChI=1S/C8H17Cl/c1-4-8(5-2)7(3)6-9/h7-8H,4-6H2,1-3H3

InChI Key

VGZYGJPDGWJQRB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C)CCl

Origin of Product

United States

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